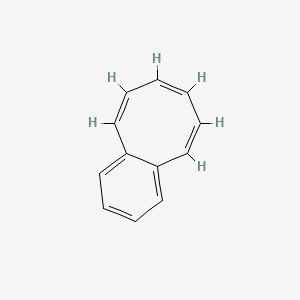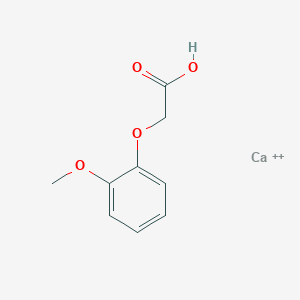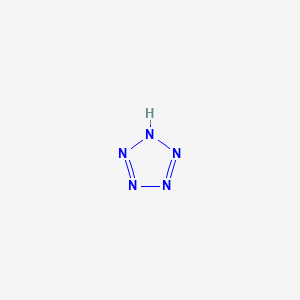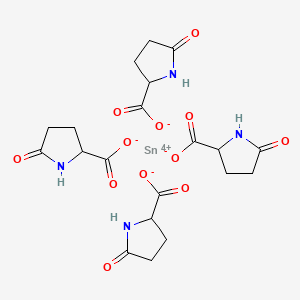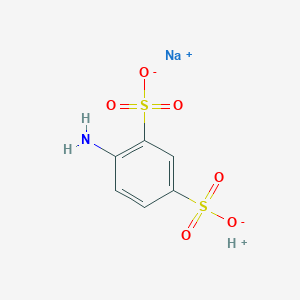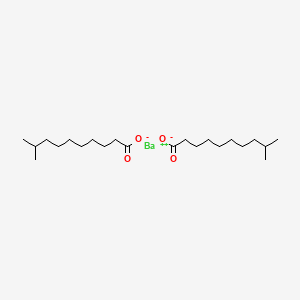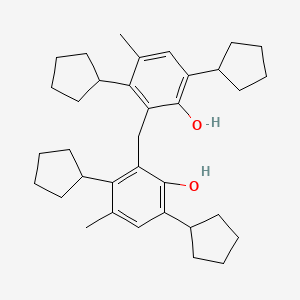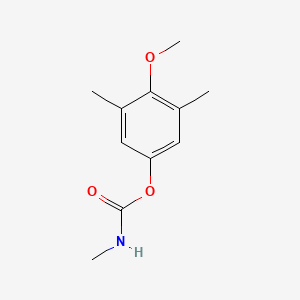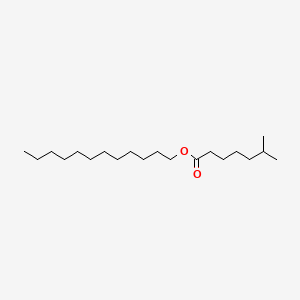
1,4-Pentanediol dinitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Pentanediol dinitrate is an organic compound with the molecular formula C₅H₁₀N₂O₆ It is a nitrate ester derived from 1,4-pentanediol, where both hydroxyl groups are esterified with nitric acid
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Pentanediol dinitrate can be synthesized through the nitration of 1,4-pentanediol. The process typically involves the reaction of 1,4-pentanediol with a nitrating mixture, such as a combination of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to prevent decomposition and ensure the formation of the desired dinitrate ester.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves careful handling of the nitrating agents and maintaining optimal reaction conditions to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 1,4-Pentanediol dinitrate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield 1,4-pentanediol and nitric acid.
Reduction: Reduction of this compound can lead to the formation of 1,4-pentanediol and nitrogen oxides.
Substitution: The nitrate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water or aqueous base.
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: Various nucleophiles can be used to replace the nitrate groups.
Major Products Formed:
Hydrolysis: 1,4-Pentanediol and nitric acid.
Reduction: 1,4-Pentanediol and nitrogen oxides.
Substitution: Depending on the nucleophile, different substituted derivatives of 1,4-pentanediol can be formed.
Scientific Research Applications
1,4-Pentanediol dinitrate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organic compounds and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and plasticizers.
Mechanism of Action
The mechanism of action of 1,4-pentanediol dinitrate involves the release of nitric oxide (NO) upon decomposition. Nitric oxide is a key signaling molecule in various biological processes, including vasodilation and neurotransmission. The compound’s effects are mediated through the activation of guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP) and subsequent physiological responses.
Comparison with Similar Compounds
1,4-Butanediol dinitrate: Similar structure but with a shorter carbon chain.
1,5-Pentanediol dinitrate: Similar structure but with an additional carbon atom in the chain.
2,4-Pentanediol dinitrate: Different substitution pattern on the carbon chain.
Uniqueness: 1,4-Pentanediol dinitrate is unique due to its specific carbon chain length and the position of the nitrate groups
Properties
CAS No. |
25385-63-1 |
|---|---|
Molecular Formula |
C5H10N2O6 |
Molecular Weight |
194.14 g/mol |
IUPAC Name |
5-nitrooxypentan-2-yl nitrate |
InChI |
InChI=1S/C5H10N2O6/c1-5(13-7(10)11)3-2-4-12-6(8)9/h5H,2-4H2,1H3 |
InChI Key |
ROJGHBVDYYCBLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCO[N+](=O)[O-])O[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methylenebis[N,N-dimethylaniline]](/img/structure/B12657361.png)
